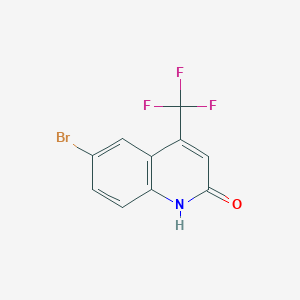

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one

描述

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is a quinoline derivative characterized by the presence of bromine and trifluoromethyl groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate quinoline precursor.

Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a suitable catalyst.

Cyclization: The final step involves cyclization to form the quinolin-2(1H)-one core structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

化学反应分析

Types of Reactions

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of quinolin-2(1H)-one derivatives with oxidized functional groups.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromine atom.

科学研究应用

Synthesis of 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one

The synthesis of this compound can be achieved through several methods, including the use of starting materials such as 4-bromaniline and ethyl propiolate. The process typically involves multiple steps, including heating and refluxing conditions that yield the desired product with high purity and yield, making it suitable for industrial-scale production .

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of this compound and its derivatives. For instance, one study evaluated a series of trifluoromethylated quinolone-hydantoin hybrids, revealing that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . Molecular docking studies suggested that these compounds interact effectively with the active site of DNA gyrase, a target for antibacterial drugs.

Anticancer Potential

The compound has also been investigated for its anticancer properties. As an intermediate in the synthesis of Omipalisib (a selective inhibitor for certain kinases), this compound plays a crucial role in developing therapies for solid tumors and lymphomas . The structural modifications of quinoline derivatives have shown promise in enhancing their pharmacological profiles.

Case Studies and Research Findings

作用机制

The mechanism of action of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

相似化合物的比较

Similar Compounds

- 6-chloro-4-(trifluoromethyl)quinolin-2(1H)-one

- 6-fluoro-4-(trifluoromethyl)quinolin-2(1H)-one

- 6-iodo-4-(trifluoromethyl)quinolin-2(1H)-one

Uniqueness

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound in various research applications.

生物活性

6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and trifluoromethyl groups enhances its reactivity and biological profile, making it a valuable candidate for further research in various therapeutic areas.

This compound has the molecular formula and a molar mass of 292.05 g/mol. Its synthesis typically involves several steps, including trifluoromethylation and cyclization reactions. Common reagents used in its synthesis include trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) for introducing the trifluoromethyl group, followed by cyclization to form the quinolinone structure .

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial, anticancer, and antiviral agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of quinolone compounds, including those with trifluoromethyl substitutions, have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Properties

In vitro studies have revealed that this compound may inhibit cancer cell proliferation. The mechanism appears to involve the compound's interaction with specific molecular targets, potentially leading to apoptosis in cancer cells. Notably, its structural characteristics contribute to its ability to modulate cellular pathways involved in cancer progression .

Antiviral and Antifungal Activity

The compound has also been investigated for its antiviral and antifungal activities. Preliminary findings suggest that it may inhibit viral replication mechanisms and exhibit fungicidal effects against various fungal strains .

The mechanism of action for this compound is believed to involve the inhibition of key enzymes or receptors within target organisms. The bromine atom enhances binding affinity, while the trifluoromethyl group contributes to the compound's stability and lipophilicity, allowing better penetration into biological membranes .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Chloro-4-(trifluoromethyl)quinolin-2(1H)-one | Chlorine instead of Bromine | Moderate antimicrobial activity |

| 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one | Fluorine instead of Bromine | Lower anticancer activity |

| 6-Iodo-4-(trifluoromethyl)quinolin-2(1H)-one | Iodine instead of Bromine | Enhanced reactivity but lower biological activity |

This table illustrates how the presence of bromine in this compound confers distinct biological activities compared to its halogenated analogs.

Case Studies

Several case studies highlight the practical applications of this compound:

- Inhibition Studies : In vitro assays demonstrated that derivatives of quinoline compounds exhibit IC50 values ranging from 0.7 to 40 μM against various pathogens, indicating potent inhibitory effects against target enzymes involved in disease processes .

- Molecular Docking : Computational studies using molecular docking techniques have shown promising binding affinities for this compound with key targets such as DYRK1A, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

- Antimycobacterial Activity : A series of quinolinone-thiosemicarbazones were designed based on this compound's structure and tested against Mycobacterium tuberculosis, showing excellent activity compared to standard treatments .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, bromination and trifluoromethylation can be achieved using reagents like N-bromosuccinimide (NBS) or Cu-mediated cross-coupling. Optimization includes controlling temperature (e.g., 0°C to room temperature) and solvent polarity (DMF or THF) to enhance yield. Characterization is performed via IR, -NMR, -NMR, and mass spectrometry to confirm structural integrity .

Q. How are spectroscopic techniques utilized to characterize this compound?

- Methodological Answer :

- -NMR : Identifies protons adjacent to electron-withdrawing groups (e.g., trifluoromethyl), with deshielding observed at δ ~7.4–8.1 ppm for aromatic protons .

- -NMR : Confirms carbonyl (C=O) at ~162 ppm and quaternary carbons near 130–140 ppm .

- Mass Spectrometry : Molecular ion peaks ([M+H]) are critical for verifying molecular weight, especially for brominated derivatives (e.g., m/z ~320–340) .

Q. What in vitro assays are used to evaluate the antimicrobial activity of quinolin-2(1H)-one derivatives?

- Methodological Answer : The twofold serial dilution technique is standard for determining minimal inhibitory concentrations (MICs) against bacterial (e.g., P. aeruginosa) and fungal strains. Compound activity is compared to controls like streptomycin. For example, fluoro-substituted analogs show MIC values as low as 16 µg/mL .

Advanced Research Questions

Q. How do substituents at the 3-, 6-, and 8-positions influence the biological activity of quinolin-2(1H)-one derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., Br, CF) enhance antimicrobial potency by increasing membrane permeability .

- Morpholinomethyl or piperidinyl groups at the 3-position improve solubility and target binding, as shown in docking studies .

- Steric hindrance at the 8-position (e.g., methoxy or benzyloxy) directs alkylation to the O-site rather than N-site, altering reactivity .

Q. What role does the trifluoromethyl group play in modulating physicochemical and pharmacokinetic properties?

- Methodological Answer : The CF group enhances lipophilicity (logP) and metabolic stability via steric and electronic effects. Computational studies (e.g., DFT) show its electron-withdrawing nature stabilizes the quinolinone core, improving binding affinity to targets like bacterial topoisomerases .

Q. How can computational methods guide the design of greener synthesis pathways for quinolin-2(1H)-one derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize transition states and reaction energetics. For example, solvent-free conditions or aqueous-phase reactions can reduce waste. Mechanistic studies of Skraup-like reactions identify eco-friendly catalysts (e.g., ascorbic acid) to replace toxic reagents .

Q. What mechanistic insights explain regioselectivity in the alkylation of substituted quinolin-2(1H)-ones?

- Methodological Answer : Steric effects dominate regioselectivity. Bulky substituents (e.g., 8-methoxy) favor O-alkylation, while smaller groups (e.g., 6-Cl) allow N-alkylation. Kinetic studies using -NMR monitoring reveal intermediate stability dictates product distribution .

Q. How can bioactivity profiling be expanded beyond antimicrobial testing for this compound?

- Methodological Answer :

- Antioxidant assays : DPPH radical scavenging evaluates electron-donating capacity, with IC values correlated to substituent electronic profiles .

- Anticancer screens : MTT assays on cancer cell lines (e.g., HeLa) assess cytotoxicity, with SAR guiding modifications for selectivity .

Q. How should researchers address contradictory bioactivity data across studies?

- Methodological Answer : Discrepancies in MIC values may arise from strain variability or assay conditions. Standardized protocols (CLSI guidelines) and dose-response curves (Hill slopes) improve reproducibility. Meta-analyses of substituent effects (e.g., logP vs. activity) resolve outliers .

Q. What challenges arise in purifying halogenated quinolin-2(1H)-one derivatives, and how are they mitigated?

属性

IUPAC Name |

6-bromo-4-(trifluoromethyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(16)15-8/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHTUPXAZQRIKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624250 | |

| Record name | 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328955-61-9 | |

| Record name | 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。